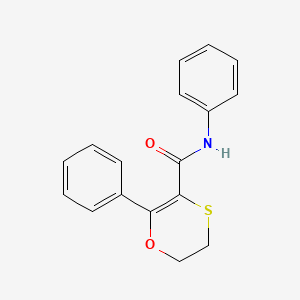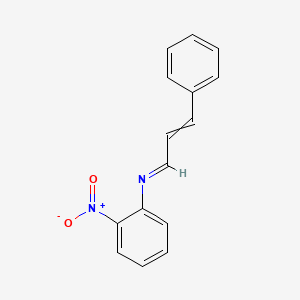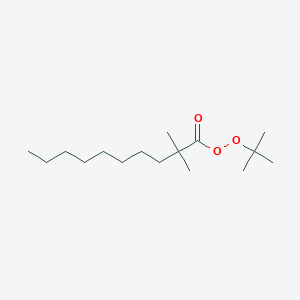
3-(2,2-diphenylhydrazinyl)-N,N-dimethylpropan-1-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-diphenylhydrazinyl)-N,N-dimethylpropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diphenylhydrazinyl group attached to a dimethylpropan-1-amine backbone, combined with oxalic acid. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-diphenylhydrazinyl)-N,N-dimethylpropan-1-amine typically involves a multi-step process. One common method starts with the preparation of the diphenylhydrazine precursor, which is then reacted with N,N-dimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The final step involves the addition of oxalic acid to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3-(2,2-diphenylhydrazinyl)-N,N-dimethylpropan-1-amine;oxalic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-diphenylhydrazinyl)-N,N-dimethylpropan-1-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
3-(2,2-diphenylhydrazinyl)-N,N-dimethylpropan-1-amine;oxalic acid has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible anti-inflammatory and antioxidant properties.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,2-diphenylhydrazinyl)-N,N-dimethylpropan-1-amine;oxalic acid involves its interaction with specific molecular targets and pathways. The diphenylhydrazinyl group is known to interact with free radicals, making the compound a potential antioxidant. Additionally, the amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,2-diphenyl-1-picrylhydrazyl (DPPH): Known for its use in antioxidant assays.
N,N-dimethylpropan-1-amine: A simpler amine compound used in various chemical reactions.
Oxalic acid: A common organic acid used in various industrial and laboratory applications.
Uniqueness
3-(2,2-diphenylhydrazinyl)-N,N-dimethylpropan-1-amine;oxalic acid is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Properties
CAS No. |
61299-35-2 |
|---|---|
Molecular Formula |
C19H25N3O4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(2,2-diphenylhydrazinyl)-N,N-dimethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C17H23N3.C2H2O4/c1-19(2)15-9-14-18-20(16-10-5-3-6-11-16)17-12-7-4-8-13-17;3-1(4)2(5)6/h3-8,10-13,18H,9,14-15H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
GHKWNDXYCSNAJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNN(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl [bis(4-nonylphenoxy)phosphoryl]carbamate](/img/structure/B14575342.png)


![Ethyl 2-chloro-2-[(2-prop-2-enoxyphenyl)hydrazinylidene]acetate](/img/structure/B14575360.png)
![{5-Chloro-2-[(2-methoxy-2-phenylethyl)amino]phenyl}(phenyl)methanone](/img/structure/B14575371.png)




![(1R)-1,6,6-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14575418.png)
